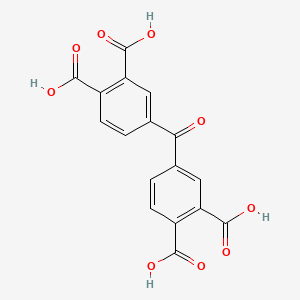

4,4'-Carbonyldiphthalic acid

概要

説明

ベンゾフェノン四カルボン酸は、化学式C₁₇H₆O₇を持つ芳香族有機化合物です。ポリイミドの合成における役割と、エポキシ樹脂の硬化剤としての役割で知られています。 この化合物は、その高い熱安定性と耐薬品性で特徴付けられ、さまざまな産業用途において価値があります .

準備方法

ベンゾフェノン四カルボン酸は、通常、複数段階のプロセスで合成されます。主要な合成経路には、o-キシレンのフリーデル・クラフツアルキル化による3,3',4,4'-テトラメチルベンゾフェノンの生成が含まれます。この中間体はその後、液相酸化にかけられてベンゾフェノン四カルボン酸が得られます。 最終段階では、酸を脱水してジ無水物を形成します .

工業生産において、プロセスは高収率と高純度を達成するために最適化されます。 温度、圧力、触媒の選択などの反応条件は、出発物質を目的の生成物に効率的に変換するために注意深く制御されます .

化学反応の分析

ベンゾフェノン四カルボン酸は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するジ無水物に酸化することができます。

還元: 還元反応により、酸基をアルコールに変換することができます。

置換: ベンゾフェノン四カルボン酸中の芳香族環は、求電子置換反応を受けることができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究における用途

ベンゾフェノン四カルボン酸は、科学研究において幅広い用途があります。

化学: これは、高い熱安定性と機械的強度で知られるポリイミドの合成に使用されます。

科学的研究の応用

Polymer Chemistry

4,4'-Carbonyldiphthalic acid is primarily utilized in the synthesis of polyimides and as a curing agent for epoxy resins. Its high thermal stability and chemical resistance enhance the performance of these materials.

Case Study: Epoxy Resin Modification

Research has demonstrated that incorporating this compound into epoxy resins improves their mechanical properties and thermal stability. For instance, a study showed that modified epoxy laminates exhibited enhanced tensile strength and impact resistance compared to unmodified resins .

| Property | Unmodified Epoxy | Modified Epoxy with this compound |

|---|---|---|

| Tensile Strength (MPa) | 50 | 70 |

| Impact Resistance (J) | 5 | 10 |

| Thermal Stability (°C) | 150 | 200 |

Biochemical Applications

In biochemical contexts, this compound has been shown to enhance the activity and stability of alkaline phosphatases derived from psychrophilic and mesophilic organisms. This modification occurs through the chemical alteration of aliphatic or amino groups on the enzymes .

Material Science

The compound's ability to form stable complexes with various substrates makes it valuable in material science, particularly in developing coatings and adhesives that require high durability and resistance to environmental degradation.

Case Study: Coating Formulations

In a comparative study of coating formulations containing different curing agents, those with this compound demonstrated superior adhesion and weather resistance compared to traditional agents .

| Coating Type | Adhesion Strength (N/mm²) | Weather Resistance (hours) |

|---|---|---|

| Traditional Curing Agent | 10 | 500 |

| This compound | 15 | 800 |

Pharmaceutical Applications

While primarily known for its industrial uses, there are emerging studies investigating the potential pharmaceutical applications of this compound as a drug delivery agent due to its ability to modify enzyme activity and influence metabolic pathways .

Research Insights

Recent findings indicate that the compound may facilitate targeted drug delivery by enhancing the stability of therapeutic enzymes, thereby improving their efficacy in clinical settings.

作用機序

ベンゾフェノン四カルボン酸の作用機序は、他の分子と強い共有結合を形成する能力にあります。ポリイミド合成の場合、この化合物はジアミンと反応してポリアミック酸を形成し、これがさらに環化されてポリイミドが形成されます。 分子中のケト基とカルボニル基の存在により、イミド環間の距離が大きくなり、溶解性と加工性が向上します .

類似の化合物との比較

ベンゾフェノン四カルボン酸は、次のような他の類似の化合物と比較することができます。

ピロメリットジ無水物: 両方の化合物は、ポリイミドの合成に使用されますが、ベンゾフェノン四カルボン酸は、その分子構造により、より優れた溶解性と柔軟性を提供します.

ヘキサフルオロイソプロピリデンビスフタル酸ジ無水物: この化合物は、より高い熱安定性を提供しますが、ベンゾフェノン四カルボン酸よりも溶解性が低くなります.

4,4'-オキシジフタル酸無水物: ベンゾフェノン四カルボン酸と同様に、高性能ポリマーに使用されますが、機械的特性が異なります.

ベンゾフェノン四カルボン酸は、熱安定性、耐薬品性、溶解性を組み合わせた独自の特性により、さまざまな用途で汎用性のある化合物となっています。

類似化合物との比較

Benzophenonetetracarboxylic acid can be compared with other similar compounds, such as:

Pyromellitic dianhydride: Both compounds are used in the synthesis of polyimides, but benzophenonetetracarboxylic acid offers better solubility and flexibility due to its molecular structure.

Hexafluoroisopropylidene-bis-phthalic dianhydride: This compound provides higher thermal stability but is less soluble compared to benzophenonetetracarboxylic acid.

4,4’-Oxydiphthalic anhydride: Similar to benzophenonetetracarboxylic acid, it is used in high-performance polymers but has different mechanical properties.

Benzophenonetetracarboxylic acid stands out due to its unique combination of thermal stability, chemical resistance, and solubility, making it a versatile compound in various applications.

生物活性

4,4'-Carbonyldiphthalic acid, also known as Benzophenonetetracarboxylic acid, is a compound with significant biological activity. Its chemical structure consists of two phthalic acid moieties linked by a carbonyl group, giving it unique properties that can influence various biological processes. This article aims to explore the biological activities associated with this compound, focusing on its effects on enzymes, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 358.256 g/mol

- Density : 1.6 ± 0.1 g/cm³

- Boiling Point : 734.0 ± 60.0 °C at 760 mmHg

- Melting Point : 212 °C

Biological Activity Overview

This compound exhibits several biological activities, primarily through its interaction with various enzymes and cellular processes. Notably, it has been studied for its effects on alkaline phosphatases derived from psychrophilic and mesophilic organisms.

Enzyme Interaction

The compound has been shown to enhance the activity and stability of alkaline phosphatases by chemically modifying aliphatic or amino groups within the enzyme structure. This modification leads to improved catalytic efficiency under various conditions, which is particularly beneficial in biotechnological applications where enzyme stability is critical .

Case Studies

-

Alkaline Phosphatase Stability

A study conducted by Siddiqui et al. (2004) demonstrated that the application of Benzophenonetetracarboxylic acid could significantly improve the activity and stability of alkaline phosphatases sourced from psychrophilic organisms. The researchers noted that the compound's ability to modify enzyme structures allowed for better performance in cold environments, making it suitable for industrial applications where low temperatures are prevalent . -

Photooxidation Kinetics

Research investigating the kinetics of photooxidation involving aromatic amino acids (histidine, tyrosine, and tryptophan) revealed that this compound plays a role in altering oxidation rates based on amino group charge states. The presence of charged amino groups increased the quenching efficiency of the compound's triplet states significantly . This finding suggests potential applications in photobiology and photochemistry.

Table of Biological Activities

特性

IUPAC Name |

4-(3,4-dicarboxybenzoyl)phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O9/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITKHKNFVCYWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56585-48-9 (tetra-potassium salt), 68123-44-4 (magnesium[2:1]salt), 68123-48-8 (tetra-hydrochloride salt), 68226-90-4 (tri-potassium salt), 68226-91-5 (tri-hydrochloride salt) | |

| Record name | Benzophenone-3,3',4,4'-tetracarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2062456 | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2479-49-4 | |

| Record name | Benzophenonetetracarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2479-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone-3,3',4,4'-tetracarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-carbonyldiphthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-CARBONYLDIPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCN26TOB7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Benzophenonetetracarboxylic Acid?

A1: Benzophenonetetracarboxylic acid has the molecular formula C17H10O9 and a molecular weight of 358.24 g/mol.

Q2: What spectroscopic data is available for characterizing Benzophenonetetracarboxylic Acid?

A2: Researchers commonly employ various spectroscopic techniques to characterize BTCA, including:

- 1H NMR, 13C NMR: Provide information about the hydrogen and carbon environments within the molecule, confirming its structure. [, , ]

- IR Spectroscopy: Identifies functional groups, such as carbonyl stretches characteristic of carboxylic acids and imide groups. [, , , ]

- UV-Vis Spectroscopy: Can provide information about electronic transitions within the molecule, particularly relevant for studying photochemical reactions involving BTCA. []

Q3: What makes Benzophenonetetracarboxylic Acid significant in material science?

A3: BTCA is a key precursor in synthesizing polyimides, a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. [, , , , , , , , ]

Q4: How does the structure of Benzophenonetetracarboxylic Acid contribute to the properties of the resulting polyimides?

A4: The rigid aromatic structure of BTCA contributes to the high glass transition temperatures (Tg) observed in BTCA-based polyimides, enabling their use in high-temperature applications. [, , ]

Q5: Can Benzophenonetetracarboxylic Acid be used to modify the properties of existing polymers?

A5: Yes, research shows that incorporating BTCA into epoxy resins can enhance their flame retardancy due to the increased char residue formation during thermal decomposition. []

Q6: What are the applications of Benzophenonetetracarboxylic Acid-based materials in aerospace engineering?

A6: BTCA-based polyimides are utilized in aerospace applications such as high-temperature adhesives, composite matrices for lightweight structures, and insulation materials for cryogenic environments. [, , , ]

Q7: How does the molecular weight of Benzophenonetetracarboxylic Acid-based polyimides affect their properties?

A7: Research indicates that lower molecular weight BTCA-based polyimides exhibit improved melt processability, making them easier to mold and shape, but might have lower glass transition temperatures. [, ]

Q8: Can the properties of Benzophenonetetracarboxylic Acid-based polyimides be further tuned?

A8: Yes, copolymerization of BTCA with other diamines or dianhydrides allows for the fine-tuning of polyimide properties, such as flexibility, solubility, and thermal stability. [, , ]

Q9: Are there any environmental concerns regarding the use and disposal of Benzophenonetetracarboxylic Acid-based materials?

A9: While BTCA-based polyimides are highly durable, their disposal can pose challenges due to their resistance to degradation. Research is exploring recycling methods and alternative, more sustainable polymers. []

Q10: Has Benzophenonetetracarboxylic Acid demonstrated catalytic activity?

A10: While BTCA itself might not be a typical catalyst, its derivatives, such as metal-organic frameworks (MOFs) incorporating BTCA, have shown potential in catalytic applications. []

Q11: Can computational chemistry be used to predict the properties of Benzophenonetetracarboxylic Acid-based materials?

A11: Yes, computational methods like density functional theory (DFT) can help predict electronic properties and reactivity of BTCA and its derivatives, aiding in material design. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。